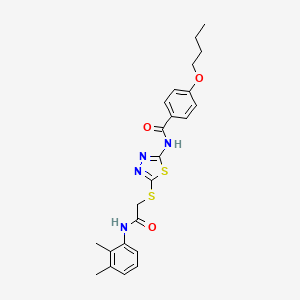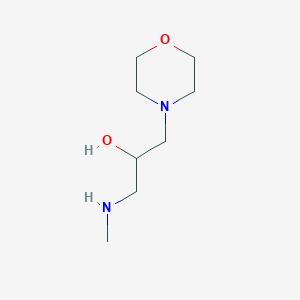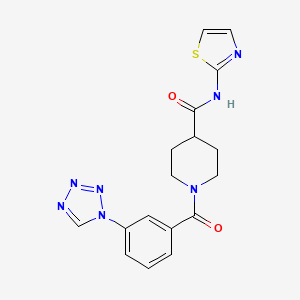
4-butoxy-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "4-butoxy-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide" is a chemical entity that appears to be related to a class of compounds that include thiadiazole and benzamide moieties. These functional groups are known to be associated with significant biological properties, particularly in the realm of anticancer activity. The compound of interest, while not directly studied in the provided papers, is structurally related to the compounds discussed in the second paper, which explores the synthesis and anticancer evaluation of benzamide derivatives with a thiadiazole scaffold .
Synthesis Analysis
The synthesis of related compounds involves the formation of Schiff's bases containing a thiadiazole scaffold and benzamide groups. A solvent-free synthesis was carried out under microwave irradiation, which is a method known for its efficiency and rapid reaction times. The synthesis of a structurally similar compound, N-butyl-2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzamide, was performed by reacting 2-(3,5-dimethyl-1,1-dioxido-2H-1,2,6-thiadiazin-4-yl)benzoic acid with carbonyldiimidazole in dry tetrahydrofuran, followed by the addition of N-butyl amine . This method could potentially be adapted for the synthesis of the compound , with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of the related compound, as mentioned in the first paper, was determined to be monoclinic with specific cell dimensions and was confirmed by crystallography at a low temperature of 173 K . While the exact molecular structure of "4-butoxy-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide" is not provided, it can be inferred that it would also exhibit a complex structure, potentially with similar crystalline properties.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of Schiff's bases and the use of microwave irradiation to facilitate the reaction. The reaction of the related compound involved the use of carbonyldiimidazole and N-butyl amine, indicating the use of amine coupling chemistry . These reactions are crucial for the formation of the thiadiazole and benzamide components of the molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compounds in this class are not detailed in the provided papers. However, the second paper does mention the evaluation of ADMET properties using computational methods, indicating that the synthesized compounds exhibit good oral drug-like behavior . This suggests that the compound of interest may also possess favorable pharmacokinetic properties, although specific physical properties such as solubility, melting point, and stability would need to be determined experimentally.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
4-butoxy-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide and related compounds show significant potential in anticancer research. A study by Tiwari et al. (2017) involved synthesizing novel compounds with a thiadiazole scaffold and benzamide groups. These compounds were evaluated for their anticancer activity against multiple human cancer cell lines. The results indicated promising anticancer properties, comparable to the standard drug Adriamycin (Tiwari et al., 2017).
Synthesis and Chemical Properties
The chemical synthesis of related compounds is also an area of interest. A study by Chauhan et al. (2018) described a method for dimerizing primary thioamides into 1,2,4-thiadiazoles, which is relevant for the synthesis of 4-butoxy-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (Chauhan et al., 2018).
Mosquito-larvicidal and Antibacterial Properties
The compound and its derivatives have been studied for mosquito-larvicidal and antibacterial properties. A study conducted by Castelino et al. (2014) synthesized novel thiadiazolotriazin-4-ones, exhibiting moderate mosquito-larvicidal and antibacterial activities. Some of these derivatives showed high larvicidal activity against a malaria vector (Castelino et al., 2014).
Nematocidal Activity
Research by Liu et al. (2022) on 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group revealed promising nematocidal activities against Bursaphelenchus xylophilus, a significant pest. This study suggests potential agricultural applications for these compounds (Liu et al., 2022).
Corrosion Inhibition
The benzothiazole derivatives, closely related to 4-butoxy-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, have been investigated for their corrosion inhibiting effects. A study by Hu et al. (2016) demonstrated the potential of these compounds as corrosion inhibitors for steel in acidic environments (Hu et al., 2016).
Eigenschaften
IUPAC Name |
4-butoxy-N-[5-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S2/c1-4-5-13-30-18-11-9-17(10-12-18)21(29)25-22-26-27-23(32-22)31-14-20(28)24-19-8-6-7-15(2)16(19)3/h6-12H,4-5,13-14H2,1-3H3,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTEJTGPUVDRISC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butoxy-N-(5-((2-((2,3-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2530689.png)
![(E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2530691.png)

![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)




![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B2530707.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2530710.png)